5-Chloroisoindigo
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-8-5-6-12-10(7-8)14(16(21)19-12)13-9-3-1-2-4-11(9)18-15(13)20/h1-7,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBCCRGZUULSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC4=C3C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloroisoindigo and Its Molecular Precursors
Strategies for Direct Chlorination of the Isoindigo Core
Direct chlorination of the pre-formed isoindigo scaffold is a common and effective method for the synthesis of 5-chloroisoindigo. This approach typically involves the use of an electrophilic chlorinating agent, with N-chlorosuccinimide (NCS) being the most widely reported reagent for this transformation. researchgate.netpolympart.irmdpi.comrsc.org The reaction is generally carried out in a suitable solvent, and the conditions can be tailored to achieve high yields of the desired 5,5'-dichloro-isoindigo derivative.
The electrophilic chlorination with NCS is regioselective, primarily targeting the electron-rich 5 and 5' positions of the isoindigo core. mdpi.com The reaction's success is often dependent on the stoichiometry of the reagents, with approximately two equivalents of NCS being necessary for the dichlorination of the isoindigo molecule. rsc.org The reaction conditions, including solvent, temperature, and reaction time, are crucial parameters that are optimized to maximize the yield and purity of the final product. For instance, direct chlorination of a dibrominated isoindigo derivative with NCS has been achieved in high yield (95%) to produce 5,5'-dichloro-6,6'-dibromoisoindigo. polympart.ir
Below is a data table summarizing representative conditions for the direct chlorination of isoindigo derivatives with NCS.
| Starting Material | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 6,6'-dibromoisoindigo | NCS | Not Specified | Not Specified | Not Specified | 5,5'-dichloro-6,6'-dibromoisoindigo | 95 | polympart.ir |
| Oct-IIBr₂ | NCS (2.0) | DMF/CHCl₃ | 70 | 16 | Oct-IICl₂Br₂ | Nearly full conversion | rsc.org |
| Heterocyclic Precursor | NCS (1.2) | Acetic Acid | 55 | 7 | Chlorinated Heterocycle | 15-32 | researchgate.net |
Condensation Reactions for Isoindigo Scaffold Construction
The construction of the fundamental isoindigo scaffold is most commonly achieved through condensation reactions. These methods provide a versatile platform for introducing a wide range of substituents onto the isoindigo core by using appropriately functionalized precursors.
Aldol (B89426) Condensation Approaches from Isatin (B1672199) and Oxindole (B195798) Derivatives
The aldol condensation reaction is a cornerstone of isoindigo synthesis. This reaction typically involves the acid-catalyzed condensation of an isatin derivative with an oxindole derivative. researchgate.netresearchgate.net To obtain this compound, this can be achieved by either using 5-chloroisatin (B99725) as one of the starting materials or by chlorinating the resulting isoindigo product. The use of 5-chloroisatin in a condensation reaction with an appropriate oxindole provides a direct route to asymmetrically or symmetrically substituted this compound derivatives. undip.ac.idresearchgate.netu-szeged.hucore.ac.ukscbt.comresearchgate.netresearchgate.net
The reaction conditions for the aldol condensation can be varied, with different acids and solvents being employed to optimize the reaction. For example, the synthesis of 5-chloro-3-(2-oxo-2-phenylethylidene)indolin-2-one, a chalcone (B49325) derivative of 5-chloroisatin, has been accomplished through a Claisen-Schmidt aldol condensation reaction between 5-chloroisatin and acetophenone. undip.ac.id
The following table presents examples of aldol condensation reactions for the synthesis of isoindigo and its derivatives.
| Isatin Derivative | Oxindole/Ketone Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Chloroisatin | Acetophenone | Diethylamine/HCl/Ethanol | 80 | 3 | 5-chloro-3-(2-oxo-2 phenylethylidene)indolin-2-one | Not Specified | undip.ac.id |
| 5-Chloroisatin | 2-methyl-4-nitroaniline | Ethanol | Reflux | 1 | 5-Chloroisatin Schiff base | Not Specified | core.ac.uk |
| Isatin | Oxindole | Acetic Acid | Not Specified | Not Specified | Isoindigo | Not Specified | researchgate.netresearchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scirp.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of isoindigo derivatives and related heterocyclic compounds suggests its high potential in this area. researchgate.netscirp.orgscirp.org
For instance, microwave irradiation has been successfully employed for the N-alkylation of isatins and in the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives, demonstrating the utility of this method for modifying the core structures that can lead to isoindigo precursors. researchgate.net Given that the condensation reaction between isatin and oxindole derivatives is a key step in isoindigo synthesis, it is plausible that this reaction could be significantly accelerated and improved under microwave conditions. The catalyst and solvent-free microwave-assisted synthesis of related 3-indolyl-3-hydroxy oxindoles further supports the feasibility of developing a green and efficient microwave protocol for this compound synthesis. scirp.org
Derivatization and Functionalization of this compound
The this compound core can be further modified to create a diverse range of materials with tailored properties for specific applications, particularly in the field of organic electronics.
Synthesis of Halogenated Isoindigo Monomers for Polymerization
Halogenated isoindigo derivatives, including this compound, are valuable monomers for the synthesis of conjugated polymers used in organic field-effect transistors (OFETs) and organic solar cells. researchgate.netsciengine.com The presence of halogen atoms can influence the polymer's electronic energy levels, backbone planarity, and intermolecular packing, which in turn affects the material's charge transport properties.
The synthesis of these monomers often involves the initial preparation of a halogenated isoindigo core, such as 5,5'-dichloro-6,6'-dibromoisoindigo, which can then undergo further reactions, like Stille or Suzuki coupling, to be incorporated into a polymer backbone. sciengine.com The bromine atoms at the 6 and 6' positions are particularly reactive and serve as handles for polymerization.
Modular Synthetic Strategies for Non-Symmetric Isoindigo Derivatives
There is growing interest in the development of non-symmetric or asymmetric isoindigo derivatives to fine-tune the properties of the resulting materials. Modular synthetic strategies offer a flexible approach to introduce different substituents on either side of the isoindigo core. rsc.org
A "lego-like" approach has been described for the synthesis of non-symmetric isoindigo polymers. This method involves the separate synthesis of two different precursor molecules, for example, a chlorinated isatin and a non-chlorinated oxindole with different N-alkyl substituents. The subsequent condensation of these two distinct precursors allows for the controlled formation of a non-symmetric isoindigo monomer. This modularity provides a powerful tool for creating a library of isoindigo-based materials with precisely engineered properties.
Side-Chain Engineering through Nucleophilic Substitution
Side-chain engineering via nucleophilic substitution is a fundamental strategy for modifying the properties of the this compound scaffold. While direct nucleophilic aromatic substitution on the chlorinated benzene (B151609) ring is challenging due to the electron-rich nature of the indole (B1671886) system, functionalization typically occurs on precursor molecules or on side-chains introduced onto the indigo (B80030) core.
The process often involves the introduction of electrophilic sites, such as chloromethyl groups, onto the heterocyclic framework. These activated side-chains can then readily react with various nucleophiles. For instance, the reaction of an N-acylated 5-chlorooxindole (B32874) precursor bearing a reactive group with a suitable nucleophile can introduce diverse functionalities. The kinetics and feasibility of such reactions on five-membered heterocycles like indoles and their derivatives have been studied, showing that the reactivity is influenced by the electronic nature of both the heterocyclic ring and the side-chain. rsc.org
Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide array of functional groups. These modifications can significantly impact the molecule's solubility, crystal packing, and electronic characteristics, which are crucial for its application in materials science. The general mechanism involves the attack of the nucleophile on an electrophilic carbon atom of the side-chain, leading to the displacement of a leaving group. youtube.com
Palladium-Catalyzed Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, enabling the extension of the π-conjugated system of this compound. researchgate.netnih.gov These methods are essential for creating larger, more complex architectures with tailored optoelectronic properties, suitable for applications in organic electronics. chinesechemsoc.org The reactions typically involve coupling the this compound core (or a suitable halogenated precursor) with various organometallic reagents. libretexts.org
Suzuki Coupling Protocols
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a base. libretexts.orgyonedalabs.com For synthesizing derivatives of this compound, this reaction can be employed to couple aryl or heteroaryl boronic acids (or their esters) to a halogenated isoindigo backbone, thereby extending the π-conjugation. rsc.org
The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The reactivity of the halide follows the order I > Br > Cl, meaning that the chlorine atom on this compound would require more reactive catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands. nih.govyonedalabs.com
A typical procedure involves reacting the chlorinated isoindigo substrate with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water or dioxane. rose-hulman.eduresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound Precursor | Electrophilic Partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes C-C bond formation |
| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane, DMF | Dissolves reactants and facilitates reaction |
Stille Coupling Protocols
The Stille coupling reaction provides an alternative method for C-C bond formation, reacting an organotin compound with an organic halide catalyzed by palladium. nrochemistry.comorganic-chemistry.org A significant advantage of Stille coupling is the stability and tolerance of organotin reagents to a wide variety of functional groups. libretexts.org However, a major drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts. organic-chemistry.org
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org In the context of this compound, a di-stannylated isoindigo derivative could be coupled with aryl halides, or conversely, a di-halogenated isoindigo could be coupled with organostannanes to extend conjugation. nih.gov Additives like Cu(I) salts can accelerate the reaction rate. harvard.edu
Table 2: Typical Stille Coupling Reaction Parameters
| Component | Example Reagent/Condition | Function |
|---|---|---|
| Organic Halide | This compound Precursor | Electrophilic Partner |
| Organostannane | (Tributylstannyl)thiophene | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst for the reaction |
| Ligand (optional) | P(o-tol)₃, AsPh₃ | Stabilizes and activates the catalyst |
| Additive (optional) | CuI, LiCl | Enhances reaction rate |
| Solvent | Toluene, DMF, Dioxane | Reaction Medium |
Direct Arylation Approaches
Direct Arylation represents a more atom-economical and sustainable approach compared to traditional cross-coupling reactions. rsc.org This method involves the formation of a C-C bond by coupling a C-H bond directly with an aryl halide, thus avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. beilstein-journals.orgmdpi.com
For this compound, direct arylation could potentially functionalize the C-H bonds on the indole or phenyl rings. The palladium-catalyzed direct C-H arylation of azoles has been shown to be a versatile procedure for synthesizing heterobiaryls. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a ligand (often a phosphine or N-heterocyclic carbene), a base (like K₂CO₃ or pivalic acid), and a suitable solvent. researchgate.net One challenge is controlling the regioselectivity of the C-H activation. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. scirp.org This involves preventing waste, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and designing for energy efficiency. wjpmr.comhansrajcollege.ac.inacs.org
Solvent Considerations and Eco-Friendly Methodologies
Solvents constitute a major portion of the waste generated in chemical synthesis. nih.govwordpress.com Therefore, a key aspect of green chemistry is the use of safer, environmentally benign solvents or the elimination of solvents altogether. mdpi.com
One reported green synthesis of isoindigo derivatives utilizes a sulfonic-acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) as a reusable heterogeneous catalyst under solvent-free conditions. molaid.com This approach involves the condensation of 5-chloroisatin with a corresponding 2-indolinone, offering high yields and avoiding the use of hazardous solvents. molaid.com
Furthermore, conducting reactions in water, a non-toxic and abundant solvent, is a highly desirable green approach. rsc.org Palladium-catalyzed reactions, such as Suzuki coupling, have been successfully performed in aqueous systems, often using surfactants to create micelles that facilitate the reaction between organic substrates and the water-soluble catalyst. rsc.orgrose-hulman.edu Other eco-friendly methodologies include the use of microwave irradiation to accelerate reactions, which can lead to higher yields and shorter reaction times, thus reducing energy consumption. wjpmr.com The selection of solvents is guided by sustainability metrics, with a move away from hazardous polar aprotic solvents like DMF and DMA towards greener alternatives like anisole. nih.gov
Theoretical and Computational Investigations of 5 Chloroisoindigo Systems
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of molecular properties based on the electron density, providing a balance of accuracy and computational cost that is well-suited for complex organic molecules. nih.govcolumbia.edu
The first step in a computational analysis is typically a geometry optimization, where the molecule's structure is adjusted to find a stationary point of minimum energy on the potential energy surface. nih.gov For isoindigo derivatives, the planarity of the molecular backbone is a critical parameter influencing its electronic properties.
Computational studies on related chlorinated isoindigo systems have shown that the introduction of chlorine atoms onto the core structure can induce significant deviations from planarity. rsc.org This is primarily due to steric hindrance. In a study comparing a planar parent structure to a chlorinated analogue, the inclusion of chlorine atoms resulted in a notable increase in the torsion angle between the thiophene (B33073) bridging unit and the isoindigo core, with an observed increase of 13 degrees (from 22° to 35°). rsc.org This twisting of the molecular backbone can disrupt π-orbital overlap, which has direct consequences for the electronic and optical properties of the molecule.
Interactive Table: Representative Geometric Parameters for Isoindigo Derivatives
| Parameter | Unsubstituted Isoindigo Core (Reference) | Chlorinated Isoindigo Core (Representative) | Reference |
|---|---|---|---|
| Thiophene-Isoindigo Torsion Angle | ~22° | ~35° | rsc.org |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgcureffi.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a crucial parameter for determining a molecule's potential in electronic applications.
Theoretical studies on isoindigo derivatives show that substitution patterns significantly influence the FMO energy levels. The integration of electron-withdrawing groups, such as chlorine, primarily affects the electron affinity (EA) and thus the LUMO energy level. acs.orgresearchgate.net Specifically, chlorination of the isoindigo core has been shown to raise the ionization potential, which corresponds to a lowering (stabilization) of the HOMO level. rsc.org In one study, the ionization energy was raised to 5.8 eV upon chlorination from a baseline of 5.7 eV. rsc.org While functionalization at the 5-position has a relatively small effect on the frontier orbital energies compared to substitution at other positions, the electron-withdrawing nature of chlorine is expected to lower both HOMO and LUMO levels, with a potentially more pronounced effect on the LUMO. acs.orgresearchgate.net
Interactive Table: Calculated Frontier Orbital Energies for Substituted Isoindigo Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Reference Isoindigo Derivative | -5.70 | (Not Specified) | (Not Specified) | rsc.org |
| Chlorinated Isoindigo Derivative | -5.80 | (Not Specified) | (Not Specified) | rsc.org |
The electron density distribution describes the three-dimensional arrangement of electrons within a molecule. nih.gov The introduction of a highly electronegative atom like chlorine at the 5-position of the isoindigo core causes a significant perturbation in this distribution. Chlorine acts as an electron-withdrawing group, pulling electron density away from the conjugated π-system of the isoindigo backbone through an inductive (-I) effect.
Computational analyses provide insights into this redistribution. unito.it Upon photoexcitation, which typically involves a HOMO-to-LUMO transition, the change in electron density can be visualized. For isoindigo systems with electron-withdrawing groups, the electron density tends to move towards the isoindigo core upon photoexcitation. unito.it The HOMO is often localized along the conjugated backbone, while the LUMO can have significant contributions from the electron-deficient isoindigo core, further stabilized by the chlorine substituent. This intramolecular charge transfer (ICT) character is fundamental to the molecule's optical and electronic behavior.
Frontier Molecular Orbital (FMO) Energy Level Calculations (HOMO/LUMO)
Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict optical absorption spectra. nih.govcecam.org It calculates the electronic transition energies and their corresponding strengths, providing a theoretical basis for understanding a molecule's color and photophysical behavior. researchgate.netfrontiersin.org
TD-DFT calculations predict the wavelengths of maximum absorption (λ_max) and the oscillator strengths (f), which relate to the intensity of the absorption bands. For isoindigo derivatives, the absorption spectrum typically features a low-energy band corresponding to the HOMO→LUMO transition and higher-energy bands for other transitions. rsc.org
Studies on chlorinated isoindigo derivatives have revealed that chlorination can encumber the HOMO to LUMO transition. rsc.org This can lead to a decrease in the intensity of this primary absorption band. Concurrently, it increases the probability of electronic transitions to higher-energy unoccupied orbitals, such as LUMO+1 or LUMO+2. rsc.org This redistribution of oscillator strength among different electronic transitions is a direct consequence of the changes in molecular geometry and FMO energies induced by the chlorine substituent.
Interactive Table: Predicted Optical Transitions for a Chlorinated Isoindigo System
| Transition | Predicted λ_max (nm) | Key Orbital Contributions | Reference |
|---|---|---|---|
| S₀ → S₁ | ~570 | HOMO → LUMO | rsc.org |
| S₀ → Sₙ | (Not Specified) | HOMO → LUMO+1 / LUMO+2 | rsc.org |
The transition dipole moment is a vector quantity that determines the probability of an electronic transition occurring upon interaction with light. researchgate.net The strength of an absorption band is proportional to the square of this moment. The orientation of the transition dipole moment within the molecular framework is also a critical factor.
A key finding from combined experimental and theoretical studies on isoindigo derivatives is the profound impact of the substitution position on the transition dipole moment. acs.orgresearchgate.net Specifically, functionalization at the 5,5' carbons of the isoindigo core leads to a significantly smaller transition dipole moment compared to substitution at the 6,6' positions. acs.orgresearchgate.net This is because the primary electronic transition dipole moment in isoindigo aligns more closely with the axis connecting the 6 and 6' carbons. researchgate.net Therefore, for 5-Chloroisoindigo, the HOMO→LUMO transition is expected to be less intense than that of a 6-chloro-substituted isomer, even if their FMO energy gaps are similar. This insight is crucial for designing isoindigo-based dyes and semiconductors, as it establishes a clear structure-property relationship linking the substitution site to the optical absorption strength. acs.org
Singlet Excitation Energy Calculations
Modeling of Intramolecular Charge Transfer (ICT) Characteristics
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been crucial in elucidating the intramolecular charge transfer (ICT) characteristics of substituted isoindigo derivatives. The fundamental electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) in these molecules often possesses a significant ICT character. researchgate.net This means that upon photoexcitation, there is a net movement of electron density from a donor part of the molecule to an acceptor part.
In isoindigo systems, the core itself acts as an electron-accepting unit. nih.gov The nature and positioning of substituents on the aromatic rings of the isoindigo core can modulate this ICT behavior. Studies on 5,5'-substituted isoindigo derivatives reveal that the electronic nature of the substituent directly influences the energy levels of the frontier molecular orbitals. nih.gov Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups, such as chlorine, lower both the HOMO and LUMO energy levels. nih.govepj-pv.org This tuning of orbital energies directly impacts the energy of the ICT transition.
Computational models show that upon photoexcitation, the electron density in isoindigo derivatives moves from the electron-rich moieties towards the electron-deficient isoindigo core. tandfonline.com The introduction of a chlorine atom at the 5-position, due to its electron-withdrawing nature, is expected to enhance the acceptor strength of the isoindigo core, thereby influencing the ICT process. While specific quantitative data for charge transfer distance and the precise amount of charge transferred for monomeric this compound are not extensively documented in dedicated studies, the trends from related halogenated and other electron-withdrawing group substituted isoindigos provide a clear qualitative picture. For instance, DFT calculations on a series of 5,5'-disubstituted isoindigo-dithiophenepyrrole oligomers have shown how various substituents modulate the frontier orbital energies, which is a key determinant of ICT properties. nih.gov
The table below, based on DFT calculations for related 5,5'-disubstituted isoindigo compounds, illustrates how different functional groups can alter the HOMO and LUMO energy levels, thereby tuning the electronic and ICT properties.
This table is representative of trends observed in 5,5'-disubstituted isoindigo-based oligomers and provides a basis for understanding the expected effects in this compound. Data is conceptually derived from findings in related literature.
Table 1: Calculated Frontier Molecular Orbital Energies for a Series of 5,5'-Disubstituted Isoindigo-Dithiophenepyrrole Oligomers
| Substituent at 5,5' positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| -H (Unsubstituted) | -5.10 | -2.95 | 2.15 |
| -F (Halogen) | -5.18 | -3.08 | 2.10 |
| -Cl (Halogen)* | -5.22 | -3.15 | 2.07 |
| -NO2 (Strongly Withdrawing) | -5.55 | -3.50 | 2.05 |
| -NH2 (Donating) | -4.95 | -2.80 | 2.15 |
| -OCH3 (Donating) | -5.02 | -2.88 | 2.14 |
\Values for -Cl are estimated based on established trends from computational studies on halogenated organic semiconductors.* nih.govepj-pv.org
Simulation of Intermolecular Interactions and Molecular Packing
The performance of organic electronic devices is not only dependent on the properties of individual molecules but is also critically influenced by how these molecules arrange themselves in the solid state. Molecular dynamics (MD) simulations and DFT calculations are employed to predict and analyze the intermolecular interactions and molecular packing of organic semiconductors.
For isoindigo derivatives, halogenation is known to significantly affect these solid-state properties. The introduction of chlorine atoms can alter intermolecular interactions, such as van der Waals forces and potential halogen bonding, which in turn dictates the molecular packing arrangement. researchgate.net Computational studies have shown that the substitution pattern on the isoindigo core is a key determinant of the packing motif. For instance, 5,5'-substitution in isoindigo derivatives has been shown to induce H-aggregation in the solid state, a packing style where the molecules are arranged in a face-to-face manner. nih.gov In contrast, 6,6'-substitution tends to promote J-aggregation, a head-to-tail arrangement. nih.gov
The increased steric hindrance from the chlorine atom compared to a hydrogen atom can disrupt the planarity of the molecule (as discussed in the next section), which consequently affects the efficiency of π-π stacking. This can lead to a less crystalline film morphology compared to, for example, fluorinated analogues which have a smaller atomic radius. aub.edu.lb While this might seem detrimental, a moderate disruption of crystallinity can sometimes be beneficial for certain applications like bulk heterojunction solar cells by promoting a more favorable blend morphology with other components. aub.edu.lbresearchgate.net
This table illustrates the conceptual relationship between substituent and molecular packing based on findings for substituted isoindigos.
Table 2: Influence of Substitution Pattern on Isoindigo Molecular Packing
| Substitution Position | Dominant Aggregation Type | Typical Intermolecular Stacking | Expected Crystallinity |
|---|---|---|---|
| 5,5'- (e.g., this compound) | H-aggregation | Face-to-face (π-stacking) | Moderate to low, influenced by steric effects |
| 6,6'- | J-aggregation | Head-to-tail | Generally higher, promotes ordered structures |
Computational Insights into Planarity and Torsional Angles Induced by Chlorination
One of the most direct structural consequences of introducing a chlorine atom at the 5-position of the isoindigo core is the alteration of the molecule's planarity. DFT calculations have provided precise insights into this effect by calculating the torsional or dihedral angles along the conjugated backbone.
The planarity of the isoindigo backbone is crucial for effective π-orbital overlap, which is essential for efficient charge transport. Computational studies have demonstrated that the substitution of hydrogen with chlorine at the 5- and 5,5'- positions induces a significant twist in the molecular backbone. This is primarily attributed to the larger van der Waals radius of the chlorine atom compared to hydrogen, which creates steric hindrance with adjacent parts of the molecule.
A comparative computational analysis of an isoindigo polymer with and without chlorine atoms at the 5,5'-positions revealed that chlorination increases the dihedral angle between the phenyl ring of the isoindigo unit and an adjacent thienyl unit from 22.2° to 34.2°. Another study on a small molecule system showed a similar trend, where chlorination at the isoindigo core resulted in a 13° increase in the torsion angle between a thiophene bridging unit and the isoindigo core (from 22° to 35°). nih.govepj-pv.org This substantial increase in the dihedral angle leads to a considerably more non-planar optimized structure. nih.govepj-pv.org
This deviation from planarity has a cascading effect on the material's electronic properties, including the extent of π-conjugation and the energy of the frontier molecular orbitals. By distorting the backbone, chlorination can cleverly be used to modify the solid-state packing and reduce the tendency for excessive crystallization, which can be a strategic advantage in tuning the morphology of thin films for optimal device performance. epj-pv.org
This table presents data from computational studies on related chlorinated isoindigo systems to quantify the effect on molecular geometry.
Table 3: Calculated Torsional Angle Changes Induced by Chlorination
| Molecular System | Dihedral Angle Measured | Unsubstituted Angle | 5,5'-Dichloro-substituted Angle | Change in Angle | Reference |
|---|---|---|---|---|---|
| Isoindigo-Thiophene Polymer | Phenyl-Thienyl | 22.2° | 34.2° | +12.0° | mdpi.com |
| Isoindigo-Thiophene Small Molecule | Isoindigo Core-Thiophene | 22° | 35° | +13.0° | nih.govepj-pv.org |
Structure Property Relationships in 5 Chloroisoindigo Based Materials
Impact of Chlorine Substitution on Molecular Planarity and Backbone Rigidity
The introduction of a chlorine atom onto the isoindigo core directly influences the molecule's three-dimensional shape and rigidity. While halogenation is a common strategy to tune the electronic properties of organic semiconductors, it simultaneously introduces steric effects that can alter the planarity of the molecular backbone. chinesechemsoc.org In certain chlorinated isoindigo-based polymers, the presence of the chlorine atom has been shown to increase the dihedral angle between the isoindigo core and adjacent aromatic units. researchgate.net This deviation from planarity is a direct result of the steric hindrance imposed by the chlorine atom. rsc.org
Correlation between Halogenation and Torsional Angles
The steric demand of the halogen substituent directly correlates with changes in the torsional angles along the conjugated backbone. This structural perturbation is a key factor in determining the ultimate electronic and morphological properties of the material.
Below is a data table compiled from computational studies on isoindigo derivatives, illustrating the quantitative impact of chlorination on backbone torsional angles.
Table 1: Effect of Chlorination on Torsional Angles in Isoindigo Derivatives
| Derivative Type | Torsional Angle (Unsubstituted) | Torsional Angle (Chlorinated) | Change in Angle | Source |
|---|---|---|---|---|
| Isoindigo-Thiophene Small Molecule | 22° | 35° | +13° | rsc.org |
Influence of Substitution Pattern (e.g., 5,5′- vs. 6,6′-) on Electronic Properties
The specific position of substitution on the isoindigo core is a critical design parameter that significantly modulates the material's electronic properties. Comparative studies between 5,5′- and 6,6′-substituted isoindigo derivatives reveal distinct differences in their electronic structure and optical properties. nih.govacs.org
Table 2: Comparison of Electronic Properties for 5,5'- vs. 6,6'-Substituted Isoindigo Derivatives
| Property | 5,5'- Substitution | 6,6'- Substitution | Source(s) |
|---|---|---|---|
| Electronic Coupling | Weaker coupling with core | Stronger coupling with core | nih.govacs.org |
| Intramolecular Charge Transfer (ICT) | Weaker, more sensitive to substituent | Stronger, less sensitive to substituent | nih.govacs.org |
| Transition Dipole Moment | Smaller | Larger | acs.org |
| Oscillator Strength | Lower | Higher | acs.org |
| Solid-State Aggregation | Tends to form H-aggregates | Tends to form J-aggregates | nih.gov |
Effects of Side-Chain Architecture on Solution-Phase Aggregation
The alkyl side-chains, typically attached to the nitrogen atoms of the isoindigo lactam rings, play a crucial role in ensuring solubility and influencing molecular packing. The architecture of these side-chains—including their length, branching, and linearity—directly impacts the degree of aggregation in the solution phase.
Studies on related organic semiconductor systems have shown that the length of alkyl side-chains critically affects intermolecular interactions. rsc.org In isoindigo-based polymers, strong pre-aggregation in solution can occur due to noncovalent interactions between the polymer backbones. acs.org The design of the side-chains can either promote or hinder these interactions. For instance, bulky, branched side-chains can disrupt close packing and reduce aggregation, which can be beneficial for solution processing, while linear chains may promote stronger intermolecular π-π stacking. The interplay between the polymer backbone's intrinsic aggregation tendency and the steric influence of the side-chains determines the solution-phase behavior, which is a critical precursor to the final solid-state morphology of thin films.
Structure-Dependent Solid-State Morphology and Crystallinity
The solid-state morphology of 5-chloroisoindigo-based materials, which encompasses molecular ordering, packing, and crystallinity, is a direct consequence of the molecular structure. These solid-state characteristics are paramount as they govern charge transport in electronic devices.
The introduction of chlorine atoms can influence the crystallization tendency of the material. In some cases, chlorination has been found to result in films with reduced crystallinity. acs.org This effect is attributed to the increased torsional angle of the polymer backbone, which can hinder efficient, long-range ordering. acs.org However, halogenation can also introduce new noncovalent interactions (e.g., F···H, F···S, Cl···H) that can enhance intermolecular interactions and promote crystallinity and molecular ordering. researchgate.netmdpi.com The final morphology is a balance of these competing effects.
Investigation of Molecular Ordering and Lamellar Structures
In the solid state, isoindigo derivatives often self-assemble into ordered domains. A common and desirable packing motif is the formation of lamellar structures, which are layered arrangements that can facilitate efficient charge transport. rsc.orgshimadzu.eu The ability to form well-organized lamellar structures has been specifically linked to the substitution pattern on the isoindigo core.
Research has shown that 6,6′-substituted isoindigo derivatives, particularly those with only two branched ethylhexyl side chains, tend to form well-organized lamellar structures in the solid state. nih.gov The packing of these molecules in thin films is highly dependent on the side-chain length, which dictates the lamellar spacing as observed in grazing-incidence wide-angle X-ray scattering (GIWAXS) experiments. rsc.org The formation of these ordered lamellae is crucial for creating pathways for charge carriers to move through the material.
Formation of J- and H-Aggregates
The specific arrangement of molecules in the solid state gives rise to different types of excitonic coupling, known as J- and H-aggregation. pradeepresearch.org These aggregates are characterized by distinct changes in their absorption spectra compared to the isolated molecule (monomer). researchgate.net H-aggregates, typically arising from a face-to-face (co-facial) stacking of molecules, result in a blue-shifted absorption (hypsochromic shift). pradeepresearch.org Conversely, J-aggregates, which correspond to a head-to-tail arrangement, lead to a red-shifted absorption (bathochromic shift). pradeepresearch.orgnih.gov
For isoindigo derivatives, the substitution pattern has been identified as a key factor in determining the type of aggregation. nih.gov Studies have consistently shown that 5,5′-substituted isoindigo derivatives tend to form H-aggregates in the solid state. nih.govacs.org In contrast, 6,6′-substitution promotes the formation of J-aggregates. nih.govacs.org This predictable control over aggregation type is a powerful tool for tuning the optical properties of thin films for specific applications.
Correlation between Molecular Structure and Charge Transport Characteristics
The charge transport characteristics of organic semiconductor materials, such as this compound, are intrinsically linked to their molecular structure. beilstein-journals.org These properties determine the efficiency with which electrons and holes (positive charge carriers) can move through the material, a critical factor for performance in electronic devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.netmdpi.com The key relationships are governed by both intramolecular (within a single molecule) and intermolecular (between adjacent molecules) factors.
The fundamental isoindigo core is an electron-deficient unit, and the introduction of a chlorine atom at the 5-position further modulates its electronic properties. The chlorine atom acts as an electron-withdrawing group, which influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comontosight.ai The precise tuning of these energy levels is crucial for matching with other materials in a device (e.g., electrodes or other semiconductor layers) to ensure efficient charge injection and transport.
For charge to move through the bulk material, it must "hop" from one molecule to the next. The efficiency of this intermolecular charge hopping is highly dependent on the spatial arrangement and electronic coupling between adjacent molecules. beilstein-journals.org Organic semiconductors with large, planar conjugated systems, like the isoindigo framework, tend to self-assemble into ordered structures, often featuring π-π stacking. beilstein-journals.org This stacking, where the electron-rich π-systems of neighboring molecules overlap, creates pathways for charge carriers to move. The distance and orientation of this stacking are paramount; closer and more ordered packing generally leads to higher charge carrier mobility. beilstein-journals.org
In many organic semiconductors, charge transport can be either p-type (hole-dominant) or n-type (electron-dominant), and some exhibit ambipolar behavior, transporting both. mdpi.com While specific charge mobility data for this compound is not broadly published, studies on analogous pigment-based semiconductors provide insight into the typical performance. For instance, derivatives of other complex organic molecules have shown hole mobilities (μh) in the range of 10⁻³ to 10⁻² cm² V⁻¹s⁻¹. beilstein-journals.org The ultimate charge transport behavior of a this compound-based material would be a result of the interplay between the electron-withdrawing nature of the chloro-substituent and the molecular packing in the solid state.
Table 1: Influence of Molecular Features on Charge Transport Properties
| Structural Feature | Influence on Charge Transport | Rationale |
|---|---|---|
| Isoindigo Core | Provides a rigid, π-conjugated system. | The extended π-system is the fundamental pathway for delocalized electrons, which is essential for semiconducting behavior. beilstein-journals.org |
| 5-Chloro Substituent | Modifies HOMO/LUMO energy levels. | As an electron-withdrawing group, it can lower both HOMO and LUMO levels, affecting charge injection and the type of charge transport (p-type vs. n-type). mdpi.com |
| Intermolecular Stacking | Dictates charge carrier mobility. | Efficient π-π stacking creates electronic coupling between molecules, facilitating the "hopping" of charge carriers required for conduction. beilstein-journals.orgrsc.org |
| Structural Disorder | Reduces charge carrier mobility. | Weak van der Waals forces can lead to imperfections in molecular packing, creating "traps" that hinder the movement of charges. |
Thermal Stability and its Influence on Material Processing and Performance
The thermal stability of an organic semiconductor is a critical parameter that affects its processing, device lifetime, and operational reliability. It refers to the temperature at which the compound begins to chemically decompose. For materials like this compound, this property is crucial because common fabrication techniques for organic electronic devices involve heating.
One such technique is vacuum thermal evaporation (VTE), where the material is heated under high vacuum until it sublimes and then deposits as a thin film onto a substrate. This process requires the material to be stable at its sublimation temperature. If the decomposition temperature is too close to the sublimation temperature, the material will degrade, leading to impure films with poor electronic properties and device performance.
Solution-based processing, such as spin-coating or printing, may also involve an annealing step where the film is heated to remove residual solvent and improve molecular ordering. researchgate.net The material must be able to withstand these annealing temperatures without degrading.
While specific decomposition data for this compound is limited, studies on other organic pigments show they can undergo endothermic events (like melting or phase changes) at temperatures around 140-180°C, followed by exothermic decomposition starting from 180-190°C, with significant mass loss by 260°C. europa.eu The thermal stability of a molecule is influenced by the strength of its chemical bonds and the strength of its intermolecular interactions. Factors that promote strong intermolecular forces, such as hydrogen bonding and robust π–π stacking, can contribute to higher thermal stability. rsc.org Therefore, the same molecular packing that is beneficial for charge transport can also enhance the material's resilience to heat.
A material with low thermal stability presents a significant hazard and limits its processing window, potentially requiring lower annealing temperatures which might not be optimal for achieving the best molecular packing and, consequently, the highest charge mobility. europa.eu High thermal stability is therefore a key design goal for new organic electronic materials, ensuring they can be reliably processed into robust and long-lasting devices.
Table 2: Thermal Properties and Their Impact on Organic Semiconductor Applications
| Thermal Property | Typical Range for Organic Pigments | Influence on Material Processing and Performance |
|---|---|---|
| Decomposition Onset (TGA) | 180°C - 400°C+ | Sets the maximum temperature for processing (e.g., annealing, sublimation). Processing above this temperature leads to material degradation and device failure. europa.eu |
| Phase Transitions (DSC) | 140°C - 180°C | Indicates melting or other structural changes. These transitions can be exploited during annealing to improve film morphology but must be controlled. europa.eu |
| Sublimation Temperature | Varies widely | Must be lower than the decomposition temperature for processing via vacuum thermal evaporation. |
| Operational Stability | Device-dependent | High thermal stability contributes to a longer operational lifetime for the final device, especially in applications where it might be exposed to heat. |
Advanced Spectroscopic and Structural Characterization of 5 Chloroisoindigo Materials
Solution and Thin-Film Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. ictp.it For 5-Chloroisoindigo, both solution and thin-film absorption spectra provide valuable insights into its electronic structure and molecular aggregation behavior.
Investigation of Low-Energy and High-Energy Absorption Bands
In solution, typically in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane, this compound exhibits distinct absorption bands. The high-energy absorption band, usually observed in the UV region, corresponds to π-π* transitions within the aromatic core of the molecule. The low-energy absorption band, appearing in the visible region, is attributed to an intramolecular charge transfer (ICT) from the electron-rich moieties to the electron-deficient core of the isoindigo structure.
When cast into a thin film, the absorption spectra of this compound often show a broadening and a red-shift (bathochromic shift) compared to the solution spectra. researchgate.net This phenomenon is indicative of intermolecular interactions and the formation of aggregates in the solid state. The extent of this shift provides qualitative information about the packing and ordering of the molecules in the thin film, which is critical for charge transport in electronic devices.
Analysis of Bandgap (Optical) Determination
The optical bandgap (Eg) is a key parameter for semiconducting materials, and it can be estimated from the onset of the absorption edge in the UV-Vis spectrum. For this compound, the optical bandgap is typically determined from the low-energy absorption band. In solution, derivatives of isoindigo have shown optical gaps of approximately 2.0 eV. researchgate.net The bandgap in the thin-film state can be slightly lower due to the intermolecular interactions and solid-state packing effects. researchgate.net
Table 1: UV-Vis Absorption and Optical Bandgap Data for a Representative Isoindigo Derivative
| Medium | λmax (nm) | Optical Bandgap (Eg) (eV) | Reference |
| Solution (THF) | ~550-600 | ~2.0 | researchgate.net |
| Thin-Film | ~570-620 | <2.0 | researchgate.net |
Note: The values presented are typical for isoindigo derivatives and may vary for this compound itself.
Fluorescence Spectroscopy for Photophysical Property Assessment
Fluorescence spectroscopy is a powerful tool to investigate the emissive properties of molecules and their excited state dynamics. researchgate.net While many isoindigo derivatives are known to be weakly fluorescent due to efficient non-radiative decay pathways, studying their emission characteristics provides further insight into their photophysical behavior. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters determined from these studies. For related compounds, fluorescence has been observed in the range of 460 to 583 nm with quantum yields varying from 0.04 to 0.11. chemrxiv.org
Electrochemical Characterization Techniques
Electrochemical methods are essential for determining the redox properties of this compound, which directly relate to its ability to accept and donate electrons—a fundamental aspect of its performance in electronic devices. ossila.com
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique used to determine the redox potentials of a compound. palmsens.comwikipedia.org In DPV, a series of voltage pulses are applied to the working electrode, and the resulting current is measured. pineresearch.com This method offers high sensitivity and can minimize the effects of charging current, allowing for the precise determination of oxidation and reduction peak potentials even at low concentrations. wikipedia.org The peak potential in a DPV experiment is related to the half-wave potential (E1/2). palmsens.com
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic Voltammetry (CV) is another widely used electrochemical technique to probe the redox behavior of molecules. als-japan.com In a CV experiment, the potential is linearly swept between two vertex potentials, and the resulting current is measured. ossila.com The resulting plot, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. ossila.com From the onset of the oxidation and reduction peaks in the CV of this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are crucial for predicting charge injection and transport properties in organic electronic devices. For similar compounds, HOMO energy levels have been estimated to be around -5.1 to -5.4 eV. sioc-journal.cn
Table 2: Electrochemical Data for a Representative Isoindigo Derivative
| Technique | Parameter | Typical Value (V vs. Fc/Fc+) | Reference |
| CV | Onset Oxidation Potential (Eox) | ~0.8 - 1.2 | sioc-journal.cn |
| CV | Onset Reduction Potential (Ered) | ~-0.8 - -1.2 | sioc-journal.cn |
Note: The values presented are for illustrative purposes and can vary based on the specific derivative and experimental conditions.
Solid-State Structural Analysis
The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductor materials. Techniques such as X-ray crystallography and grazing-incidence wide-angle X-ray scattering (GIWAXS) are employed to elucidate these structures at the atomic and molecular levels.
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. jku.atacs.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the intrinsic electronic properties of a material.
For isoindigo-based compounds, the substitution pattern on the core significantly influences the solid-state packing. ntu.edu.twresearchgate.net While obtaining single crystals of this compound suitable for X-ray diffraction has proven challenging, studies on analogous 5,5'-disubstituted isoindigo derivatives offer valuable insights. Research indicates that substitution at the 5,5'-positions tends to induce H-aggregation in the solid state. ntu.edu.twresearchgate.net This type of aggregation, where the long axes of adjacent molecules are largely aligned, can impact the electronic coupling between molecules.
In the absence of specific crystallographic data for this compound, data from a closely related halogenated derivative, 5,5'-dibromo-N,N'-di-tert-butyloxycarbonyl indigo (B80030), reveals a highly distorted "propeller-shaped" molecule due to steric hindrance from the bulky protecting groups. jku.at This highlights the profound impact that both the position of the halogen and the nature of the N-substituent have on the final crystal structure. For a hypothetical, unsubstituted this compound crystal, one would anticipate a structure influenced by the polarity of the chlorine atom and potential for hydrogen bonding via the N-H groups, likely leading to a planar molecular conformation with close intermolecular contacts.
Table 1: Representative Crystallographic Data for a Substituted Isoindigo Derivative (Note: Data for a representative substituted isoindigo is provided due to the lack of published data for this compound.)
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Triclinic | p-BrETTP (a brominated tetraphenylethylene (B103901) derivative with similar bonding motifs) rsc.org |
| Space Group | P-1 | |
| a (Å) | 9.87 | |
| b (Å) | 10.12 |
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for characterizing the molecular packing and orientation of molecules within thin films, which is directly relevant to the performance of organic electronic devices. mdpi.commeasurlabs.com The technique can distinguish between "face-on" and "edge-on" orientations of the polymer backbone with respect to the substrate, which is crucial for efficient charge transport in transistors and solar cells. acs.org
Studies on halogenated isoindigo-based polymers have shown that the type of halogen atom (e.g., fluorine vs. chlorine) significantly impacts the thin-film morphology. acs.orgresearchgate.net For instance, in a study comparing fluorinated and chlorinated isoindigo-thieno[3,2-b]thiophene (IIDT) polymers, the chlorinated polymer (Cl-IIDT) exhibited reduced crystallinity and a more "face-on" orientation. acs.orgresearchgate.net This orientation is generally favorable for charge transport in organic solar cells. The introduction of chlorine was found to increase the torsional angle of the polymer backbone, which in turn reduced the tendency for strong crystallization. acs.org
For thin films incorporating this compound, GIWAXS analysis would be expected to reveal diffraction peaks corresponding to the lamellar stacking (out-of-plane) and π-π stacking (in-plane) distances. Based on related studies, the π-π stacking distance for isoindigo-based polymers is typically in the range of 3.65 to 3.75 Å. acs.org The intensity and position of these peaks would provide critical information on the degree of crystallinity and the predominant molecular orientation within the film.
Table 2: Representative GIWAXS Parameters for Isoindigo-Based Polymer Thin Films (Note: Data is based on findings for related isoindigo polymers to illustrate typical values.)
| Parameter | Typical Value | Significance |
|---|---|---|
| π-π Stacking Distance (dπ-π) | 3.44 - 3.75 Å | Indicates the distance between stacked conjugated backbones, crucial for charge hopping. acs.orgrsc.org |
| Lamellar Stacking Distance | ~20 Å | Represents the distance between polymer chains, influenced by side-chain length. |
| Predominant Orientation | Face-on or Edge-on | Describes how the polymer backbones align with the substrate, affecting device performance. acs.org |
X-ray Crystallography for Single-Crystal Structures
Microscopic Techniques for Film Morphology
While X-ray techniques provide information on molecular packing, microscopic methods are necessary to visualize the larger-scale morphology of thin films, such as surface texture and the formation of crystalline domains.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. icmab.esmeasurlabs.com It is widely used to quantify surface roughness and visualize the formation of domains, aggregates, and other morphological features in thin films of organic semiconductors. mdpi.comacs.org
For isoindigo-based materials, AFM studies have revealed that thin-film morphology is highly dependent on processing conditions, such as the solvent used and post-deposition annealing. mdpi.comosti.gov The surface roughness, typically quantified by the root-mean-square (RMS) roughness value, is a key parameter. Smoother, more uniform films are generally desirable for fabricating high-performance electronic devices. In studies of various isoindigo-based polymers, RMS roughness values typically range from 0.98 to 3.99 nm. rsc.org The AFM images can also show the extent of phase separation in blend films (e.g., with fullerene acceptors in solar cells) and the size and connectivity of crystalline domains. researchgate.netacs.org For materials containing this compound, AFM would be used to optimize film deposition techniques by correlating surface morphology with processing parameters to achieve desired device performance.
Table 3: Representative AFM Surface Roughness Data for Isoindigo-Based Polymer Thin Films (Note: This table presents typical data ranges found in the literature for analogous materials.)
| Polymer System | Processing Conditions | RMS Roughness (nm) |
|---|---|---|
| Non-symmetric Isoindigo Polymer | Spin-coated from Chlorobenzene | 0.98 - 3.99 rsc.org |
| Terthiophene-alt-isoindigo Copolymer | As-cast | ~1.5 - 3.0 researchgate.netacs.org |
| Hydroxyl-functionalized Isoindigo Polymer | Cast from Chlorobenzene | ~1.0 - 2.0 osti.gov |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity
For polymeric materials derived from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution. warwick.ac.uk GPC separates polymer chains based on their size in solution, providing crucial information such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ), which is the ratio of Mₙ to Mₙ.
The molecular weight and PDI are critical parameters as they significantly influence the solubility, processability, and final electronic and morphological properties of the polymer. researchgate.net For instance, higher molecular weight often leads to better film-forming properties and can enhance charge transport by facilitating the formation of tie-chains between crystalline domains. A low PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving reproducible device performance. For isoindigo-based polymers, reported Mₙ values can range widely, for example, from around 15 kDa to over 50 kDa, with PDI values typically between 1.5 and 3.0, depending on the specific polymerization method used. rsc.orgresearchgate.net
Table 4: Representative GPC Data for Isoindigo-Based Polymers (Note: The data represents typical values obtained for polymers incorporating isoindigo derivatives.)
| Polymer | Mₙ (kDa) | Mₙ (kDa) | PDI (Đ = Mₙ/Mₙ) |
|---|---|---|---|
| P[(iITT)(C₁C₁₀C₁₂)(C₁₂)] | 15.1 | 28.7 | 1.9 rsc.org |
| PIID-DT | up to 53.9 | - | - researchgate.net |
| P(T-iI) | 25.0 | 50.0 | 2.0 acs.org |
Applications of 5 Chloroisoindigo in Advanced Functional Materials
Organic Semiconductor Platforms
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the active components in a range of electronic devices. rsc.org Their advantages include low-cost fabrication, mechanical flexibility, and the ability to tune their electronic properties through chemical modification. rsc.orgrsc.org Chlorination of the isoindigo backbone is a strategy employed to fine-tune these properties. acs.orgosti.govosti.gov
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental building blocks for organic electronics, analogous to their silicon-based counterparts. beilstein-journals.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. pku.edu.cn Isoindigo derivatives have been investigated for their potential in OFETs due to their inherent charge transport capabilities. beilstein-journals.orgresearchgate.net
The efficiency of charge transport in an OFET is quantified by its electron mobility (μe) and hole mobility (μh). Electron mobility refers to the ease with which electrons move through the material, while hole mobility describes the movement of positive charge carriers (holes). acs.org Halogenation, including chlorination, of the isoindigo core has been shown to significantly influence these mobilities.
A review of isoindigo derivatives highlights that 6,6'-diphenylisoindigo exhibits ambipolar conductivity with hole and electron mobilities of 0.037 cm²·V⁻¹·s⁻¹ and 0.027 cm²·V⁻¹·s⁻¹, respectively. beilstein-journals.org This demonstrates the potential of substituted isoindigos to transport both types of charge carriers.
Table 1: Charge Carrier Mobilities of Selected Isoindigo Derivatives
| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |
| Fluorinated Isoindigo Polymer | up to 1.85 | 0.43 | nih.gov |
| 6,6'-diphenylisoindigo | 0.037 | 0.027 | beilstein-journals.org |
| P(T-iI) | 0.04 | 0.1 | researchgate.net |
This table presents data for isoindigo derivatives to illustrate the impact of substitution on mobility, as specific data for 5-Chloroisoindigo is limited.
Ambipolar transport, the ability of a semiconductor to conduct both electrons and holes, is a desirable characteristic for fabricating complementary logic circuits. acs.orgpku.edu.cn Research has shown that isoindigo-based polymers can exhibit ambipolar behavior. researchgate.netnih.gov The first observation of ambipolar transport in isoindigo-based conjugated polymers was in a fluorinated derivative. nih.gov
In a study of a series of isoindigo-based copolymers, a polymer containing one thiophene (B33073) ring, P(T-iI), demonstrated well-balanced ambipolar transport with p-type and n-type mobilities of 0.04 cm²/(V s) and 0.1 cm²/(V s), respectively. researchgate.net The charge transport properties were observed to evolve from exclusively n-type to solely p-type as the number of thiophene rings in the polymer repeat unit increased. researchgate.net This highlights the tunability of charge transport characteristics in isoindigo-based polymers through structural modification. The introduction of chlorine atoms, as in this compound, is expected to similarly influence the ambipolar nature of the material by altering its electronic energy levels and molecular packing. acs.org
Electron Mobility and Hole Mobility Studies
Organic Photovoltaics (OPVs)
Organic photovoltaics (OPVs), or organic solar cells, utilize organic semiconductors to convert sunlight into electricity. semanticscholar.org These devices are typically based on a bulk heterojunction (BHJ) architecture, which consists of a blend of an electron donor and an electron acceptor material. semanticscholar.orgscispace.com Isoindigo derivatives have been explored as both donor and acceptor components in OPVs. rsc.orgnih.govspiedigitallibrary.org
In a donor-acceptor (D-A) blend, the donor material absorbs light and donates an electron to the acceptor material, initiating the process of charge separation and current generation. semanticscholar.org The relative energy levels of the donor and acceptor are crucial for efficient device performance. The introduction of electron-withdrawing groups, such as chlorine, into the isoindigo structure can lower its energy levels, making it a suitable acceptor material. acs.orgrsc.org
A study on chlorinated isoindigo derivatives for use as non-fullerene acceptors in organic solar cells found that chlorination significantly influenced the backbone planarity and electronic properties of the molecules. rsc.org While specific performance data for a this compound-based device is not detailed, the research underscores the importance of structural modifications like chlorination in designing efficient acceptor materials. rsc.org In a related study, a chlorinated isoindigo-based donor polymer (Cl-IIDT) blended with a fullerene acceptor yielded a power conversion efficiency of 4.60%. acs.org
Table 2: Performance of Solar Cells with Isoindigo Derivatives
| Donor/Acceptor System | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Cl-IIDT:PC71BM | - | - | - | 4.60 | acs.org |
| F-IIDT:PC71BM | - | - | - | 1.19 | acs.org |
| PBDTTS-FTAZ:PIID-PyDPP | 1.07 | - | - | 4.2 | rsc.orgscispace.com |
This table provides performance data for solar cells based on halogenated isoindigo derivatives to illustrate their potential, as specific data for this compound is limited.
All-polymer solar cells (all-PSCs) are a sub-class of OPVs where both the donor and acceptor materials are polymers. spiedigitallibrary.orgnih.gov This approach offers potential advantages in terms of morphological stability and mechanical robustness. Isoindigo-based polymers have been successfully employed as acceptor materials in all-PSCs. rsc.orgscispace.comnih.gov
For example, a polymer acceptor based on isoindigo and 3,4-difluorothiophene (B98738) (PIID[2F]T) achieved an efficiency of over 7% when blended with a polymer donor. nih.gov Another study reported an all-PSC using a diketopyrrolopyrrole–isoindigo acceptor polymer that reached a power conversion efficiency of 4.2% with a high open-circuit voltage of 1.07 V. rsc.orgscispace.com These findings demonstrate the promise of isoindigo-based polymers, including chlorinated variants like this compound, as acceptor components for high-performance all-polymer solar cells.
Non-Fullerene Acceptor Development
The development of non-fullerene acceptors (NFAs) is a major focus in the field of organic photovoltaics (OPVs), aiming to overcome the limitations of traditional fullerene-based acceptors. aps.orgresearchgate.net NFAs offer tunable energy levels, strong absorption in the visible and near-infrared regions, and enhanced stability. The isoindigo scaffold has been identified as a promising acceptor unit for designing new molecular and polymeric materials. researchgate.net
Specifically, the introduction of heteroatoms like chlorine is a key strategy for engineering the electronic properties of isoindigo-based acceptors. chinesechemsoc.org Halogenation with chlorine, an electron-withdrawing group, lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the isoindigo unit. This modification enhances the electron-accepting strength of the molecule, a critical attribute for an efficient NFA. In one approach, chloroisoindigo (referred to as A2 in the study) is used as a foundational unit for creating more complex, extended acceptor structures, such as ethenylene-bridged bisisoindigos. chinesechemsoc.org These larger acceptor units are then incorporated into polymers for use in organic electronics. The LUMO of these extended bisisoindigo units, which dictates the electron-accepting capability, is primarily located on the bisisoindigo moiety itself, demonstrating the effectiveness of this molecular design strategy. chinesechemsoc.org
Table 1: Properties of an Exemplary Ethenylene-Bridged Bisisoindigo Acceptor Unit (NCCN)
| Property | Description | Reference |
|---|---|---|
| Core Unit | Chloroisoindigo | chinesechemsoc.org |
| Key Feature | Intramolecular hydrogen bonds (CH···N) enhance planarity. | chinesechemsoc.org |
| LUMO Location | Primarily located on the ethenylene-bridged bisisoindigo unit. | chinesechemsoc.org |
| Application | Building block for n-type polymer semiconductors. | chinesechemsoc.org |
Conjugated Polymer Development
This compound is a potent building block for creating new conjugated polymers with tailored optoelectronic properties for applications like organic field-effect transistors (OFETs) and organic solar cells. chinesechemsoc.orgsemi.ac.cn Its strong electron-accepting nature makes it an ideal component for donor-acceptor (D-A) and acceptor-acceptor (A-A) polymer architectures.
Synthesis of this compound-Based Copolymers
The synthesis of copolymers allows for the fine-tuning of the final material's properties by combining different monomer units. This compound-based building blocks are typically polymerized with electron-donating (donor) or other electron-accepting (acceptor) comonomers through cross-coupling reactions.
A notable example involves the synthesis of a polymer designated PNCCN-FBT . chinesechemsoc.org In this process, a monomer based on an ethenylene-bridged bis(chloroisoindigo) unit (NCCN) is copolymerized with a 5,6-difluoro-4,7-di(thiophen-2-yl)-benzo[c] Current time information in Bangalore, IN.chemistryviews.orgrsc.orgthiadiazole (FBT) donor unit. The polymerization is achieved via a Stille cross-coupling reaction, a common method for forming C-C bonds in conjugated polymer synthesis. chemistryviews.org The reaction mixture is heated to high temperatures (e.g., 115 °C) under an inert argon atmosphere. After the reaction, the resulting polymer is precipitated in methanol, collected by filtration, and purified using Soxhlet extraction to remove impurities and low molecular weight oligomers. chinesechemsoc.org This synthetic route yields a high molecular weight polymer suitable for device fabrication.
Homopolymerization Studies
Homopolymerization involves the polymerization of a single type of monomer. While theoretically possible, the homopolymerization of this compound or its direct derivatives is not a commonly pursued strategy in the available research literature. The primary value of this compound in polymer science lies in its role as a strong acceptor unit. In a homopolymer, the entire backbone would consist of strongly electron-deficient units, which may lead to very deep HOMO/LUMO levels and potentially poor charge transport properties. The D-A copolymer approach is generally favored as it allows for precise control over the polymer's band gap, energy levels, and charge transport characteristics by pairing a suitable donor with the chloroisoindigo-based acceptor. mdpi.comuc.edu
Integration into D-A and A-A Polymer Architectures
The integration of this compound into specific polymer architectures is key to its application in functional materials.
Donor-Acceptor (D-A) Architecture: This is the most common architecture for organic electronic materials. By alternating electron-donating and electron-accepting units along the polymer backbone, an intramolecular charge transfer complex is formed, which lowers the material's band gap and allows for broad absorption of light. nih.gov The polymer PNCCN-FBT is a clear example of a D-A architecture, where the electron-rich FBT unit serves as the donor and the potent electron-deficient chloroisoindigo-based unit (NCCN) acts as the acceptor. chinesechemsoc.org This design leads to polymers with low-lying LUMO levels, making them suitable for n-type transistors.
Acceptor-Acceptor (A-A) Architecture: A more recent strategy in polymer design involves combining two different acceptor units, often a moderate acceptor (mA) and a weak acceptor (wA), to achieve ambipolar charge transport (the ability to transport both holes and electrons). rsc.org While direct examples using this compound in a reported A-A polymer are scarce, its properties make it a candidate for a strong acceptor unit in such a design. It could potentially be paired with a weaker acceptor monomer to precisely engineer the HOMO and LUMO energy levels required for efficient injection and transport of both charge carriers. rsc.org
Table 2: Properties of an Exemplary this compound-Based D-A Copolymer
| Property | Value / Description | Reference |
|---|---|---|
| Polymer Name | PNCCN-FBT | chinesechemsoc.org |
| Architecture | Donor-Acceptor (D-A) | chinesechemsoc.org |
| Acceptor Unit | Ethenylene-bridged bis(chloroisoindigo) (NCCN) | chinesechemsoc.org |
| Donor Unit | 5,6-difluoro-4,7-di(thiophen-2-yl)-benzo[c] Current time information in Bangalore, IN.chemistryviews.orgrsc.orgthiadiazole (FBT) | chinesechemsoc.org |
| Synthesis Method | Stille Coupling Polymerization | chinesechemsoc.org |
| Key Property | Exhibits n-type semiconductor behavior in OFETs. | chinesechemsoc.org |
Electrochromic Materials
Electrochromic materials are substances that can reversibly change their optical properties, such as color and transparency, when a voltage is applied. diva-portal.org This technology is used in applications like smart windows, anti-glare mirrors, and displays. nih.govidu.ac.id The phenomenon relies on electrochemical oxidation and reduction reactions. mdpi.com
Organic electrochromic materials include conjugated polymers, viologens, and metallopolymers. nih.govresearchopenworld.com Conjugated polymers are a particularly interesting class because their color can be tuned by modifying their chemical structure. The color change is a result of changes in the electronic structure (i.e., the band gap) when the polymer is oxidized or reduced.
While copolymers based on isoindigo derivatives possess the necessary conjugated structure for potential electrochromic activity, specific research focusing on this compound for electrochromic applications is not prominent in the reviewed scientific literature. The research focus for this compound has been predominantly on its use in transistors and solar cells, which leverage its strong and stable electron-accepting nature rather than its ability to undergo reversible color changes.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed entirely from organic building blocks linked by strong covalent bonds. wikipedia.orgnih.gov These materials are synthesized by combining molecular building blocks, often called linkers or monomers, to form ordered 2D or 3D network structures. The ability to choose specific linkers allows for the design of COFs with tailored pore sizes, structures, and functionalities. This makes them promising for applications in gas storage and separation, catalysis, and electronics. wikipedia.org
The synthesis of COFs typically relies on reversible reactions, such as the condensation of boronic acids or the formation of imine bonds from aldehydes and amines, which allow for "error-checking" and the formation of a crystalline, ordered structure rather than an amorphous polymer. wikipedia.orgyoutube.com
Despite the intense interest in developing new COF structures, a review of the current literature does not indicate that this compound has been utilized as a building block or linker in the synthesis of COFs. The primary linkers reported are typically molecules with specific geometries (e.g., trigonal or linear) and reactive groups (e.g., aldehydes, amines, boronic acids) that facilitate the formation of the desired framework topology. While the rigid structure of the isoindigo core is appealing, its use in this specific application area has not yet been demonstrated.
Design and Synthesis of this compound-Based COF Building Blocks
The construction of Covalent Organic Frameworks (COFs) relies on the precise assembly of molecular building blocks into crystalline, porous networks. wikipedia.orgmdpi.com The properties of the resulting COF are directly dictated by the structure and functionality of these building blocks. uni-muenchen.deresearchgate.net The design of this compound-based building blocks for COF synthesis involves the strategic introduction of reactive groups onto the this compound core that can undergo reversible covalent bond formation, a key requirement for the growth of crystalline frameworks. mdpi.com
A common strategy involves the functionalization of the this compound unit with aldehyde or amine functionalities, which can then participate in imine condensation reactions—a widely used and robust method for COF synthesis. mdpi.commdpi.com For instance, a linear building block can be designed by attaching formyl (aldehyde) groups at the termini of the elongated this compound derivative. This bifunctional building block can then be co-condensed with a complementary multi-topic amine linker, such as a trigonal or tetrahedral amine, to form a 2D or 3D COF, respectively. tcichemicals.com
The synthesis of such building blocks often starts with the parent isoindigo molecule, which can be halogenated to introduce the chloro-substituent at the 5-position. Subsequent N-alkylation can enhance solubility and processability. uow.edu.au The terminal functional groups for polymerization are then introduced through various organic reactions. The electron-withdrawing nature of the isoindigo core, further amplified by the chloro-substituent, makes these building blocks attractive for creating donor-acceptor type COFs when combined with electron-donating linkers. uni-muenchen.de This donor-acceptor architecture is a cornerstone for designing materials with interesting optoelectronic properties.
Tunable Optoelectronic Properties in COFs
The incorporation of this compound into a COF architecture is expected to yield materials with highly tunable optoelectronic properties. The inherent donor-acceptor character that can be established within the framework allows for intramolecular charge transfer (ICT) interactions, which significantly influence the material's absorption and emission characteristics. uni-muenchen.de This often leads to broad and strong absorption in the visible and even near-infrared (NIR) regions of the electromagnetic spectrum. acs.orgnih.gov
The electronic properties of these COFs can be systematically tuned by several means:
Choice of Linker: The electronic nature of the linker molecule co-polymerized with the this compound building block can modulate the energy levels of the resulting COF. Using a more electron-donating linker will typically lead to a smaller bandgap and a red-shift in the absorption spectrum.
Framework Geometry: The dimensionality (2D vs. 3D) and the specific topology of the COF network influence the π-π stacking and electronic coupling between the chromophoric units, thereby affecting charge transport and other electronic properties. nih.govmdpi.com
Post-Synthetic Modification: The functional groups within the COF pores can be chemically modified after the framework has been synthesized. This allows for the fine-tuning of the electronic properties without altering the underlying crystal structure.
Research on analogous isoindigo and thienoisoindigo-based COFs has demonstrated that these materials can exhibit excellent electrical conductivity and can be used in electrochromic devices, where their color can be reversibly changed by applying an electrical potential. acs.org The strong light absorption properties also make them suitable for applications in photodetection and photocatalysis. nih.govresearchgate.net
Table 1: Expected Optoelectronic Properties of this compound-Based COFs
| Property | Expected Characteristics | Rationale |
| Absorption Spectrum | Broad absorption in the visible and NIR regions | Donor-acceptor character of the building blocks. uni-muenchen.denih.gov |
| Bandgap | Tunable, likely in the range of 1.3 - 1.8 eV | Dependent on the choice of linker and framework structure. nih.gov |
| Electrical Conductivity | Moderate to good, enhanced in oriented thin films | π-stacking of the conjugated framework. acs.org |
| Electrochromism | Potential for reversible color change upon redox | Based on the redox activity of the isoindigo core. acs.org |
Emerging Material Science Applications
The unique combination of properties offered by this compound-based materials, particularly when integrated into COF architectures, opens up a wide range of potential applications in material science.
One of the most promising areas is in organic electronics . The tunable semiconducting properties make these materials suitable for use in:
Organic Field-Effect Transistors (OFETs): The ordered structure of COFs can facilitate efficient charge transport, a key requirement for high-performance transistors. rsc.orgiisc.ac.in Isoindigo-based polymers have already shown promise in this area.
Organic Solar Cells (OSCs): The strong absorption of visible and NIR light makes these materials excellent candidates for the active layer in solar cells, where they can efficiently harvest solar energy. mdpi.comnih.gov
Photodetectors: The ability to generate charge carriers upon light absorption can be harnessed in photodetector devices, with the potential for spectrally selective detection. nih.gov
Beyond electronics, the porous and crystalline nature of this compound-based COFs makes them attractive for applications in:
Gas Storage and Separation: The well-defined pores can be tailored to selectively adsorb specific gases, which is crucial for applications such as carbon capture. rsc.org
Catalysis: The high surface area and the ability to incorporate catalytically active sites make these COFs promising as heterogeneous catalysts for various chemical transformations. researchgate.net
Sensing: The electronic properties of the COF can be designed to change in the presence of specific analytes, enabling their use as chemical sensors. wikipedia.org
The development of advanced functional materials from this compound is still an emerging field. However, the foundational research on related isoindigo and thienoisoindigo systems provides a strong basis for the future design and synthesis of novel materials with exceptional performance in a variety of technologically important applications.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for Enhanced Structural Diversity
A primary objective for future work is the expansion of the chemical space around the 5-Chloroisoindigo core. Developing novel synthetic strategies is crucial for creating a wide array of derivatives with varied functionalities. Classic and effective strategies for optimizing lead compounds include functional group transitions and strategic modifications. nih.gov
Future synthetic endeavors could focus on:
Late-stage Functionalization: Creating methods to introduce functional groups onto the this compound skeleton in the final steps of a synthesis. This would allow for the rapid generation of a library of compounds from a common intermediate, facilitating structure-property relationship studies.
Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, which have been successful for other complex molecules like cyclodextrin (B1172386) derivatives, could enable the high-throughput synthesis of this compound conjugates. rsc.org This approach would yield highly pure monofunctionalized compounds, which are essential for building well-defined electronic devices. rsc.org
Biocatalysis: Exploring enzymatic or biomimetic synthetic routes could offer greener and more selective methods for producing complex derivatives that are difficult to achieve through traditional organic chemistry. researchgate.net
These advanced synthetic methods will be instrumental in accessing a broader range of this compound-based molecules, each tailored for specific performance characteristics.
Advanced Computational Design for Predictive Material Performance
Advanced computational design, an interdisciplinary field that connects computer science, mathematics, and engineering, offers powerful tools for accelerating materials discovery. advanceaec.nettuwien.ac.at By simulating molecular properties before undertaking complex synthesis, researchers can pre-select the most promising candidates for a given application. advanceaec.net
For this compound, future computational work should include:
Quantum-Chemical Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, frontier molecular orbital (HOMO-LUMO) energy levels, and optical properties (e.g., absorption and emission spectra) of new derivatives. mdpi.comnih.gov This allows for the pre-screening of candidates for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand how this compound derivatives pack in the solid state and to investigate the binding of these molecules with other components in a blend. dovepress.comresearchgate.net This is critical for predicting charge transport properties and material morphology.
Machine Learning (ML) and AI: Utilizing modern generative design methods, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to explore vast chemical spaces and propose novel molecular structures with desired target properties. mathiasbernhard.ch These statistical methods can identify non-intuitive designs that might be missed by human researchers. mathiasbernhard.ch
The integration of these computational tools will provide immediate feedback in the design cycle, expanding the solution space beyond what is achievable through experimental work alone. tuwien.ac.at
Exploration of New Combinations with Diverse Donor and Acceptor Units
The performance of donor-acceptor (D-A) type organic semiconductors is highly dependent on the specific donor and acceptor units used. mdpi.com this compound, as an acceptor unit, can be paired with a multitude of donor moieties to fine-tune the material's optoelectronic properties.
Future research will systematically explore new D-A combinations. A wide variety of donor and acceptor units have been successfully used in other D-A systems and could be coupled with the this compound core. researchgate.netresearchgate.net
Potential Donor Units for Combination with this compound:
| Donor Unit | Potential Advantages |
|---|---|
| Carbazole | Good hole-transporting properties and thermal stability. mdpi.com |
| Fluorene | High photoluminescence quantum yield and good processability. mdpi.comresearchgate.net |
| Thiophene (B33073)/Oligothiophenes | Excellent charge transport and tunable electronic properties. researchgate.net |
| Benzo[1,2-b:4,5-b′]dithiophene (BDT) | Planar structure leading to high charge carrier mobility. nih.gov |
Potential Acceptor Units for Creating Donor-Acceptor-Donor (D-A-D) Architectures:
| Acceptor Unit | Potential Advantages |
|---|---|
| Diketopyrrolopyrrole (DPP) | Strong electron-accepting nature and high charge mobility. researchgate.net |
| Benzobisthiadiazole (BBT) | Promotes planarity and enhances electron affinity. researchgate.net |
| Fullerenes (e.g., PCBM) | Widely used as an acceptor in organic solar cells. researchgate.net |
By systematically varying the donor and flanking acceptor units, researchers can engineer the HOMO-LUMO energy levels, control the band gap, and optimize the charge transfer characteristics of the resulting materials. nih.gov
Unraveling Complex Intermolecular Interactions and Their Role in Device Physics
The performance of organic electronic devices is not solely determined by the properties of individual molecules but is heavily influenced by intermolecular interactions in the solid state. rsc.orgrsc.org Understanding and controlling these interactions is a critical frontier in materials science.
Future research on this compound should focus on:
Halogen Bonding and π–π Stacking: The chlorine atom in this compound is not just an electronic modifier; it can participate in specific non-covalent interactions. The position of chlorine substitution can significantly influence molecular packing and π–π interactions, which in turn dictate charge transport pathways and electron mobility. rsc.org A systematic investigation into how the chlorine atom directs crystal packing is essential.
Hydrogen Bonding Networks: Introducing functional groups capable of forming hydrogen bonds can be a powerful strategy to control molecular arrangement and enhance long-range order. rsc.org For instance, studies on other isoindigo-based systems have shown that incorporating crosslinkers like 1,4-diaminobutane (B46682) can create hydrogen-bonded networks that dramatically improve hole mobility. rsc.org
Advanced Characterization: Using techniques like X-ray diffraction and high-voltage electron microscopy to study the crystalline structures of new derivatives will be crucial for correlating molecular design with solid-state morphology. rsc.org
Computational Analysis of Interactions: Employing high-level computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can provide a detailed understanding of the nature and strength of non-covalent interactions, such as dispersion and electrostatic forces, which govern the stability of different molecular arrangements. mdpi.com
A deeper understanding of these intermolecular forces will provide direct insights into the structure-property relationships of these materials, enabling the rational design of molecules with optimized device performance. rsc.org
Integration of this compound into Multi-Responsive Materials
"Smart" materials that can change their properties in response to external stimuli are in high demand for applications ranging from sensors to drug delivery. encyclopedia.pubnih.gov By incorporating specific functional groups, the this compound scaffold could be transformed into a multi-responsive material. encyclopedia.pubrsc.org
Future directions include the development of this compound derivatives that respond to:
pH: Attaching acidic or basic moieties (e.g., carboxylic acids, amines) could make the material's optical or electronic properties sensitive to changes in pH. nih.gov This could be useful for creating sensors for biological environments. nih.gov
Light (Photochromism): Integrating photoswitchable units could allow for the reversible modulation of the material's properties with light, offering applications in optical memory and molecular switches.
Mechanical Force (Mechanochromism): Some donor-acceptor molecules exhibit mechanochromism, where their fluorescence color changes upon grinding or stretching. rsc.org Exploring this phenomenon in this compound derivatives could lead to novel stress sensors.
Temperature (Thermochromism): Designing molecules whose conformation or packing changes with temperature could yield thermo-responsive materials for thermal sensors or smart windows. mdpi.com
The development of materials that respond to multiple stimuli (e.g., both pH and temperature) would represent a significant advancement, opening up new avenues for sophisticated technological applications. rsc.org
Q & A
Q. How to ensure ethical compliance when publishing this compound research with industry partnerships?
- Methodological Answer : Disclose all funding sources and potential conflicts of interest in the manuscript. Adhere to journal-specific guidelines for data transparency (e.g., depositing spectral data in public repositories like ChemSpider). Use plagiarism detection software to maintain academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
